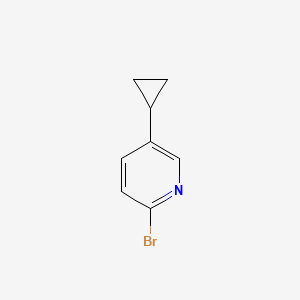
2-Amino-6-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H7FN2O2S . It is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of 2-Amino-6-fluorobenzenesulfonamide consists of a benzene ring substituted with an amino group, a fluorine atom, and a sulfonamide group . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the name of the compound .Physical And Chemical Properties Analysis
2-Amino-6-fluorobenzenesulfonamide is a solid powder at room temperature . Its molecular weight is 190.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .Applications De Recherche Scientifique
Chemical Reactions and Synthesis:
- Whitfield et al. (2003) reported that SNAr displacement reactions of various compounds, including those with 2-amino-6-fluorobenzenesulfonamide, are significantly accelerated in the presence of trifluoroacetic acid and in trifluoroethanol solvent (Whitfield et al., 2003).
- Pu et al. (2016) developed a catalyst-free aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide (CFBSA), highlighting the importance of the fluorine atom in reactivity and selectivity (Pu et al., 2016).
Biological Interactions and Potential Therapeutics:
- Hashimoto et al. (2002) synthesized derivatives of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide, discovering that the introduction of a fluorine atom increased COX1/COX-2 selectivity, leading to a potent COX-2 inhibitor (Hashimoto et al., 2002).
- Wang et al. (2014) explored the fine-tuning of N-fluorobenzenesulfonamide reactivity in enantioselective fluorination reactions. They achieved high yields and selectivity using N-fluoro-4,4′-difluoro-benzenesulfonamide (Wang et al., 2014).
Medical Imaging and Radiopharmaceuticals:
- Shiue et al. (2001) synthesized fluorine-18 labeled analogs of hypoglycemic drugs, demonstrating the potential of these compounds as β-cell imaging agents in type 2 diabetic patients (Shiue et al., 2001).
Nuclear Magnetic Resonance Studies:
- Dugad and Gerig (1988) studied the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases by proton, fluorine, and nitrogen-15 NMR spectroscopy, providing insights into the binding mechanisms and enzyme-inhibitor interactions (Dugad & Gerig, 1988).
Anticancer Research:
- Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives, including 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide, showing promising anticancer potential against various cancer cell lines (Tsai et al., 2016).
Safety and Hazards
Orientations Futures
While specific future directions for 2-Amino-6-fluorobenzenesulfonamide are not mentioned in the available resources, research into sulfonamides and their derivatives continues to be an active area of study due to their diverse pharmacological activities . For instance, new sulfonamide derivatives are being explored for their potential as anticancer agents .
Mécanisme D'action
Target of Action
2-Amino-6-fluorobenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of 2-Amino-6-fluorobenzenesulfonamide are bacterial enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
2-Amino-6-fluorobenzenesulfonamide interacts with its targets by inhibiting the enzymes involved in the synthesis of folic acid . This inhibition disrupts the production of folic acid, leading to a halt in bacterial growth and reproduction .
Biochemical Pathways
The affected pathway is the folic acid synthesis pathway in bacteria . The downstream effects of this disruption include a decrease in the production of nucleotides, which are essential for DNA replication. This leads to a halt in bacterial growth and reproduction .
Pharmacokinetics
Like other sulfonamides, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 2-Amino-6-fluorobenzenesulfonamide’s action include the inhibition of folic acid synthesis, leading to a decrease in nucleotide production and a halt in bacterial growth and reproduction .
Propriétés
IUPAC Name |
2-amino-6-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFGOCSYBRXBPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)









![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)
![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)
![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)
